molecular formula C8H17NO2 B14498674 7-(Hydroxyimino)octan-1-OL CAS No. 62870-53-5

7-(Hydroxyimino)octan-1-OL

Cat. No.: B14498674
CAS No.: 62870-53-5
M. Wt: 159.23 g/mol
InChI Key: KKARTNRLRKLHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Hydroxyimino)octan-1-OL is an organic compound with the molecular formula C8H17NO2 It is a derivative of octan-1-ol, where the hydroxyl group is replaced by a hydroxyimino group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxyimino)octan-1-OL typically involves the reaction of octan-1-ol with hydroxylamine under specific conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxyimino group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxyimino)octan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(Hydroxyimino)octan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(Hydroxyimino)octan-1-OL involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Octan-1-ol: A fatty alcohol with a hydroxyl group at the first position.

    7-Oxo-octan-1-ol: A derivative with a ketone group at the seventh position.

    7-Amino-octan-1-ol: A derivative with an amino group at the seventh position.

Uniqueness

7-(Hydroxyimino)octan-1-OL is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

62870-53-5

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

7-hydroxyiminooctan-1-ol

InChI

InChI=1S/C8H17NO2/c1-8(9-11)6-4-2-3-5-7-10/h10-11H,2-7H2,1H3

InChI Key

KKARTNRLRKLHEO-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.